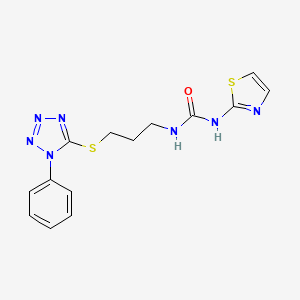

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, also known as PTUP, is a synthetic compound that has been widely used in scientific research due to its unique properties. PTUP is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Enantioselective Anion Receptors

A study explored non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, including structures related to the chemical of interest, as neutral enantioselective anion receptors for amino acid derivatives. This research provided insights into the binding affinities and enantioselectivities of these compounds, revealing unexpected lower association constants for thiourea derivatives compared to urea derivatives, attributed to conformational differences impacting hydrogen bonding capabilities with carboxylate anions (Roussel et al., 2006).

Microwave-Assisted Synthesis

Another study reported a microwave-assisted synthesis method for 1,3,4‐thiadiazol‐2‐yl urea derivatives, offering an efficient and simple approach to synthesizing compounds structurally related to the chemical . The method highlights the advantages of microwave irradiation in reducing reaction times and enhancing yields, thus presenting a convenient synthesis pathway for such derivatives (Li & Chen, 2008).

Ytterbium Ion-Selective Sensors

Research into ytterbium ion-selective sensors utilized compounds structurally akin to the chemical of interest, demonstrating the potential of substituted ureas and thioureas as carriers in sensor applications. This study indicates the capability of these compounds to act as selective receptors for ytterbium ions, showcasing their utility in analytical chemistry applications (Singh, Jain, & Mehtab, 2007).

Catalyst-Free Synthesis in Ionic Liquids

A novel approach for synthesizing unsymmetrical ureas and S‐thiocarbamates, including compounds similar to 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, was developed. This method involves direct condensation in an ionic liquid without the need for additional catalysts or additives, highlighting an eco-friendly and efficient synthetic route (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).

Cytokinin-Like Activity and Plant Morphogenesis

Urea derivatives, including molecules structurally related to the target chemical, have been identified as positive regulators of cell division and differentiation in plants. Studies indicate that certain urea derivatives exhibit cytokinin-like activity, influencing plant morphogenesis and potentially offering applications in agricultural and horticultural practices (Ricci & Bertoletti, 2009).

Propiedades

IUPAC Name |

1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7OS2/c22-12(17-13-16-8-10-23-13)15-7-4-9-24-14-18-19-20-21(14)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,15,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCAQTCRZKLQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)

![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)

![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)

![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)